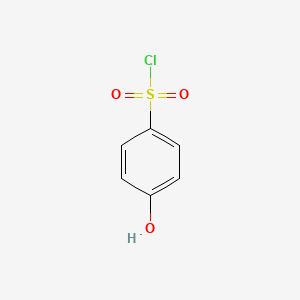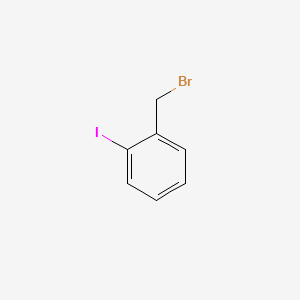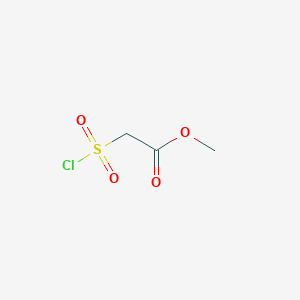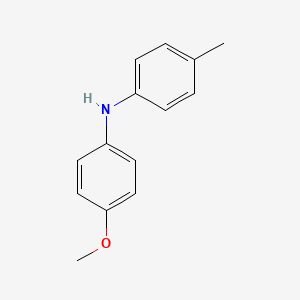
2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a thiophene ring substituted at the 5-position with a chlorine atom. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions used to form carbon-carbon and carbon-heteroatom bonds.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 5-chlorothiophene-2-boronic acid with a suitable reagent under controlled conditions.
Industrial Production Methods: Large-scale synthesis often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the pharmaceutical and agrochemical industries.
Types of Reactions:
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to borates or reduced to borohydrides.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or dimethylformamide (DMF).
Major Products Formed:
Biaryl Compounds: Resulting from cross-coupling reactions.
Borates and Borohydrides: From oxidation and reduction reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with coagulation factors such as prothrombin and coagulation factor x . These proteins play a crucial role in the blood clotting process.
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound may interact with these proteins and influence the blood clotting process .
Biochemical Pathways
Given its potential interaction with coagulation factors, it may influence the coagulation cascade, a series of reactions that ultimately lead to the formation of a clot .
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with coagulation factors, it may influence the formation of blood clots .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis for the construction of complex molecules. Biology: It is used in the development of bioactive compounds and probes for biological studies. Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the agrochemical industry for the synthesis of herbicides and pesticides.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents.
Thiophene Derivatives: Other thiophene derivatives with different functional groups.
Uniqueness: 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of the boronic acid group and the chlorothiophene moiety, which makes it particularly effective in cross-coupling reactions.
This compound's versatility and effectiveness in various chemical reactions make it a valuable tool in both research and industrial applications. Its unique properties and applications continue to drive innovation in organic synthesis and beyond.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRRTOIHWNUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438612 | |
| Record name | 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635305-24-7 | |
| Record name | 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

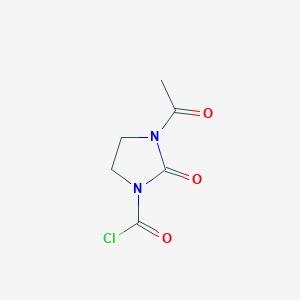
![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)

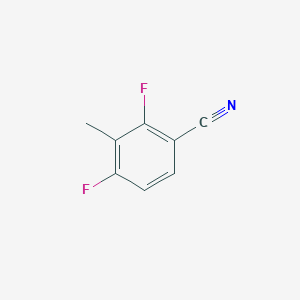
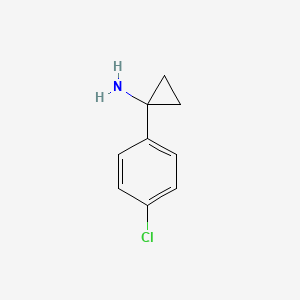
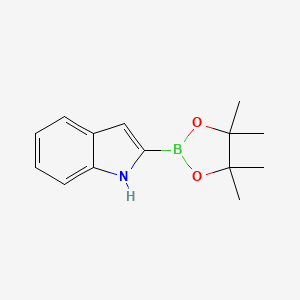

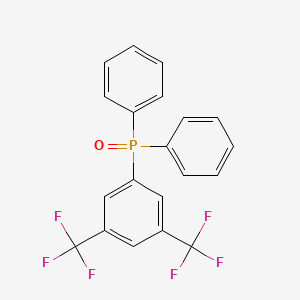
![cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane](/img/structure/B1589113.png)
